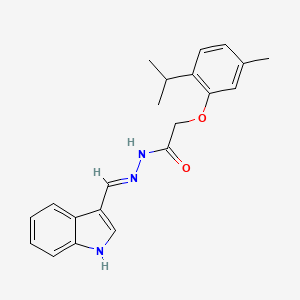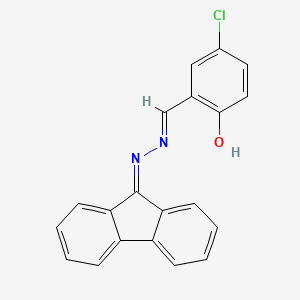![molecular formula C12H12ClN3O2 B3723489 2-[(5-chloro-2-methoxyphenyl)amino]-6-methyl-4(3H)-pyrimidinone](/img/structure/B3723489.png)
2-[(5-chloro-2-methoxyphenyl)amino]-6-methyl-4(3H)-pyrimidinone
Übersicht
Beschreibung
2-[(5-chloro-2-methoxyphenyl)amino]-6-methyl-4(3H)-pyrimidinone is a chemical compound that has been the subject of extensive scientific research. It is commonly referred to as CMMP, and it has been shown to have a wide range of potential applications in the fields of medicine and biotechnology.
Wirkmechanismus
The mechanism of action of CMMP is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in the body. It has been shown to inhibit the activity of certain kinases, which are enzymes that play a key role in cell signaling and regulation. Additionally, it has been shown to inhibit the activity of certain transcription factors, which are proteins that control the expression of genes.
Biochemical and Physiological Effects
CMMP has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, as well as to induce apoptosis (programmed cell death) in these cells. Additionally, it has been shown to have anti-inflammatory effects, which may make it useful in the treatment of diseases such as rheumatoid arthritis and inflammatory bowel disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of CMMP for lab experiments is its wide range of potential applications. It has been shown to have a wide range of biological activities, which makes it useful for studying various cellular processes and diseases. Additionally, it is relatively easy to synthesize, which makes it readily available for use in lab experiments.
One of the main limitations of CMMP for lab experiments is its potential toxicity. While it has been shown to have a wide range of potential applications, it can also be toxic to cells at high concentrations. Additionally, its mechanism of action is not fully understood, which makes it difficult to predict its effects on different cell types and biological processes.
Zukünftige Richtungen
There are many potential future directions for research on CMMP. One area of interest is the development of new drugs based on CMMP and its derivatives. These drugs could be used to treat a wide range of diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Another area of interest is the study of CMMP's mechanism of action. By understanding how CMMP works at the molecular level, researchers may be able to develop more effective drugs and therapies based on this compound.
Finally, there is a need for further research on the toxicity of CMMP and its derivatives. By understanding the potential toxic effects of these compounds, researchers can develop safer and more effective drugs for use in the treatment of various diseases.
Wissenschaftliche Forschungsanwendungen
CMMP has been the subject of extensive scientific research due to its potential applications in the fields of medicine and biotechnology. It has been shown to have a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral effects. Additionally, it has been shown to have potential applications in the treatment of diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
Eigenschaften
IUPAC Name |
2-(5-chloro-2-methoxyanilino)-4-methyl-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O2/c1-7-5-11(17)16-12(14-7)15-9-6-8(13)3-4-10(9)18-2/h3-6H,1-2H3,(H2,14,15,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSHYRZACZWUDIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)NC2=C(C=CC(=C2)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-hydroxybenzaldehyde [1-(2-hydroxyphenyl)ethylidene]hydrazone](/img/structure/B3723406.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[2-(2-hydroxy-3-methoxybenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B3723414.png)



![methyl ({2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)thio]butanoyl}amino)(phenyl)acetate](/img/structure/B3723455.png)



![3-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]propyl 2-methyl-4-quinolinecarboxylate](/img/structure/B3723476.png)
![2-[(4-hydroxyphenyl)amino]-6-propyl-4(3H)-pyrimidinone](/img/structure/B3723491.png)
![ethyl 5-{3-amino-2-cyano-3-[4-(2-hydroxyethyl)-1-piperazinyl]-2-propen-1-ylidene}-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B3723514.png)
![4-[5-(1H-indol-3-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B3723524.png)